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2-(3-amino-1H-pyrazol-1-yl)butanamide

Cat. No.: B13056870
M. Wt: 168.20 g/mol
InChI Key: VNEIRYHANGBVHP-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Butanamide Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of functional molecules. mdpi.com Its derivatives are known to exhibit a wide spectrum of biological activities, making them highly sought-after in medicinal chemistry. mdpi.comnih.gov The structural versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its electronic and steric properties. nih.gov This adaptability has led to the inclusion of pyrazole moieties in numerous commercially available drugs. mdpi.com

The butanamide scaffold, a primary amide derived from butanoic acid, offers its own set of valuable chemical attributes. Amides are fundamental functional groups in organic chemistry and are integral to the structure of many biologically active compounds, including peptides and proteins. The butanamide group, in particular, can influence a molecule's solubility, polarity, and ability to participate in hydrogen bonding. Derivatives of butanamide have demonstrated potential in various therapeutic areas. researchgate.net

Overview of Research Trajectories for Amide-Substituted Pyrazoles

Research into amide-substituted pyrazoles is a burgeoning field, with a strong focus on their potential as therapeutic agents. The introduction of an amide linkage, as in pyrazole-1-carboxamides, has been a successful strategy in the development of new bioactive compounds. nih.govtsijournals.com These derivatives have been investigated for a range of biological activities, including antifungal and anti-inflammatory properties. nih.govnih.gov

The synthesis of N-acyl pyrazole derivatives, a class of compounds structurally related to 2-(3-amino-1H-pyrazol-1-yl)butanamide, has also garnered considerable attention. nih.govresearchgate.net These compounds are not only explored for their biological potential but also for their interesting photophysical properties, such as luminescence. nih.gov The synthetic methodologies to access these molecules are continually being refined, with a focus on efficiency and sustainability. nih.gov

The presence of a 3-amino group on the pyrazole ring further enhances the potential of the target molecule. 3-Aminopyrazoles are valuable precursors in the synthesis of a variety of fused heterocyclic systems and have been identified as key pharmacophores in the development of kinase inhibitors. nih.govarkat-usa.org The reactivity of the amino group allows for further functionalization, opening up avenues for the creation of diverse chemical libraries.

While direct research on this compound is not extensively documented in publicly available literature, the established importance of its constituent parts provides a strong rationale for its investigation. The combination of the biologically active 3-aminopyrazole (B16455) core with an N1-butanamide substituent suggests that this compound could be a valuable candidate for screening in various biological assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N4O B13056870 2-(3-amino-1H-pyrazol-1-yl)butanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)butanamide

InChI

InChI=1S/C7H12N4O/c1-2-5(7(9)12)11-4-3-6(8)10-11/h3-5H,2H2,1H3,(H2,8,10)(H2,9,12)

InChI Key

VNEIRYHANGBVHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)N1C=CC(=N1)N

Origin of Product

United States

Nomenclature, Isomerism, and Conformational Analysis of 2 3 Amino 1h Pyrazol 1 Yl Butanamide

Systematic IUPAC Nomenclature and Structural Representation

The compound is systematically named 2-(3-amino-1H-pyrazol-1-yl)butanamide according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name precisely describes its molecular architecture, which is composed of a butanamide backbone substituted at the second carbon (α-carbon). This carbon is attached to the nitrogen at position 1 of a 1H-pyrazole ring, which in turn is substituted with an amino group at position 3.

The structure consists of:

A pyrazole (B372694) ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms. nih.gov

An amino group (-NH₂) : Attached to the carbon at position 3 of the pyrazole ring.

A butanamide chain : A four-carbon chain with a primary amide group (-CONH₂) at one end.

A chiral center : The α-carbon of the butanamide moiety (C2), which is bonded to four different groups.

Structural Representation of this compound:

Positional Isomerism and Regiochemical Considerations in Pyrazole-Based Amides

Positional isomerism in this compound can arise from different attachment points of the substituents on both the pyrazole ring and the butanamide chain.

Substitution on the Pyrazole Ring : The pyrazole ring has three carbon atoms (C3, C4, C5) and two nitrogen atoms (N1, N2) where substitution can occur. The specified compound has the butanamide group at N1 and the amino group at C3. Other possible positional isomers would involve the amino group at C4 or C5, leading to 4-aminopyrazole and 5-aminopyrazole derivatives, respectively. mdpi.com The attachment of the butanamide side chain could also be at the N2 position.

Regioselectivity in Synthesis : The synthesis of substituted pyrazoles often yields a mixture of regioisomers, making regiocontrol a significant challenge. The reaction of a monosubstituted hydrazine (B178648) with an unsymmetrical 1,3-dielectrophile can produce two different pyrazole products. chim.it For instance, the condensation of hydrazines with β-ketonitriles is a common method for synthesizing 3(5)-aminopyrazoles. chim.it The reaction conditions can be tuned to favor one isomer over another. For example, in the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine, acidic conditions in toluene (B28343) under microwave irradiation favor the 5-aminopyrazole, whereas basic conditions (EtONa in EtOH) yield the 3-aminopyrazole (B16455). chim.it This regioselectivity is crucial for obtaining the desired this compound isomer.

Table 1: Selected Positional Isomers of 2-(Amino-pyrazol-1-yl)butanamide

Isomer Name Position of Amino Group Position of Butanamide Group
This compound C3 N1
2-(4-amino-1H-pyrazol-1-yl)butanamide C4 N1
2-(5-amino-1H-pyrazol-1-yl)butanamide C5 N1
2-(3-amino-2H-pyrazol-2-yl)butanamide C3 N2

Stereochemical Considerations for the Butanamide α-Carbon: Enantiomerism and Diastereomerism

The α-carbon (the carbon atom at position 2) of the butanamide side chain in this compound is a stereocenter. It is bonded to four distinct substituents: a hydrogen atom, an ethyl group (-CH₂CH₃), a carboxamide group (-CONH₂), and the 3-amino-1H-pyrazol-1-yl group.

Enantiomerism : Due to this chiral center, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-2-(3-amino-1H-pyrazol-1-yl)butanamide and (S)-2-(3-amino-1H-pyrazol-1-yl)butanamide. Enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different optical activities and interact differently with other chiral molecules.

Diastereomerism : While the parent compound does not have a second chiral center, diastereomers could be formed during the separation of the enantiomers. This process, known as resolution, often involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction creates a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. nih.govresearchgate.net Once separated, the individual diastereomers can be converted back to the pure enantiomers of the original compound.

Prototropic Tautomerism of the 3-Aminopyrazole Moiety

Pyrazoles are known to exhibit prototropic tautomerism, which involves the migration of a proton. nih.gov The 3-aminopyrazole fragment of the title compound is susceptible to two main types of tautomerism.

Annular Tautomerism : This is the most common form of tautomerism in pyrazoles and involves a 1,2-hydrogen shift between the two adjacent ring nitrogen atoms. mdpi.com For a 3-substituted pyrazole, this results in an equilibrium with the corresponding 5-substituted tautomer. mdpi.com In the case of this compound, the butanamide substituent at N1 prevents this specific tautomerization. However, the precursor, 3(5)-aminopyrazole, exists as a mixture of 3-aminopyrazole and 5-aminopyrazole tautomers. mdpi.comresearchgate.net Theoretical calculations and experimental data have shown that the 3-amino tautomer is generally more stable than the 5-amino form. mdpi.comresearchgate.net The stability is influenced by the electronic nature of substituents; electron-donating groups like -NH₂ favor the C3 position. nih.gov

Amino-Imino Tautomerism : A second possibility is side-chain tautomerism, where a proton migrates from the exocyclic amino group to a ring nitrogen, forming an imino tautomer (e.g., 3-imino-2,3-dihydro-1H-pyrazole). The amino form is typically the predominant and more stable tautomer for simple aminopyrazoles. mdpi.com

Table 2: Potential Tautomeric Forms of the Unsubstituted 3-Aminopyrazole Moiety

Tautomer Type Name General Stability
Annular 3-Aminopyrazole More stable. mdpi.comresearchgate.net
Annular 5-Aminopyrazole Less stable. mdpi.comresearchgate.net
Side-chain 3-Iminopyrazoline Generally much less stable than the amino form. mdpi.com

Conformational Landscape Analysis and Preferred Conformations

The key rotatable bonds that define the molecule's conformation are:

The N1(pyrazole)—C2(butanamide) bond.

The C2(butanamide)—C(carbonyl) bond.

The C2(butanamide)—C(ethyl) bond.

The preferred conformations will be those that minimize steric strain and maximize stabilizing interactions. In pyrazole derivatives containing a carbonyl linkage, such as an amide, the conformation can be influenced by the potential for π-electron conjugation between the pyrazole ring and the carbonyl group. nih.gov This conjugation favors a more planar arrangement of these two moieties.

In the crystal structures of related pyrazole amides, it has been observed that molecules often adopt conformations that allow for the formation of intermolecular hydrogen bonds, typically involving the amide N-H, the carbonyl oxygen, and the pyrazole ring nitrogens. nih.gov For this compound, intramolecular hydrogen bonding could potentially occur between the amino group at C3 and the lone pair of the N2 atom of the pyrazole ring, which could stabilize certain conformations. nih.gov The steric bulk of the ethyl group at the chiral center will also play a significant role, forcing the molecule to adopt a conformation that minimizes steric clashes with the large pyrazole ring. Detailed computational studies would be required to map the potential energy surface and definitively identify the global minimum energy conformation.

Sophisticated Spectroscopic Characterization Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. For a molecule like 2-(3-amino-1H-pyrazol-1-yl)butanamide, a suite of advanced NMR experiments is required to assign every proton and carbon atom and to define its stereochemistry.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ADEQUATE)

Two-dimensional (2D) NMR experiments are critical for deciphering the complex spin systems within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would establish the connectivity within the butanamide side chain, showing correlations between the methine proton (H2), the methylene (B1212753) protons (H3), and the terminal methyl protons (H4). It would also confirm the coupling between the two vinyl protons on the pyrazole (B372694) ring (H4' and H5'). sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation). bldpharm.com This is instrumental in assigning the carbon signals based on the already-assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly powerful for connecting different parts of the molecule. For instance, it would show correlations from the H2 proton of the butanamide chain to the C3' and C5' carbons of the pyrazole ring, confirming the point of attachment. It would also link the amide protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps protons that are close in space, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry and conformation of the molecule in solution.

ADEQUATE (Adequate Double Quantum Transfer Experiment): While less common, this experiment can show direct carbon-carbon correlations, providing an unambiguous map of the carbon skeleton.

A hypothetical table of expected 2D NMR correlations is presented below.

Proton (¹H)COSY Correlations (with ¹H)HSQC Correlations (with ¹³C)HMBC Correlations (with ¹³C)
H2H3C2C1, C3, C4, C3', C5'
H3H2, H4C3C1, C2, C4
H4H3C4C2, C3
H4'H5'C4'C3', C5'
H5'H4'C5'C3', C4'
-NH₂ (amide)--C1
-NH₂ (pyrazole)--C3', C4'

¹H-¹⁵N HMBC and ¹⁵N NMR Spectroscopy for Heteroatom Characterization

Given the presence of four nitrogen atoms, ¹⁵N NMR spectroscopy is invaluable. Due to the low natural abundance and sensitivity of the ¹⁵N isotope, indirect detection methods like ¹H-¹⁵N HMBC are often employed. This experiment reveals long-range correlations between protons and nitrogen atoms, allowing for the unambiguous assignment of nitrogen resonances. It can distinguish the pyrazole ring nitrogens from the amide and amino group nitrogens based on their chemical shifts and coupling patterns to nearby protons. For example, correlations from the H5' proton to N1' and from the amino protons to N3' would confirm their respective positions.

Stereochemical Assignment via NMR (e.g., NOE intensity difference experiments)

The butanamide portion of the molecule contains a chiral center at the C2 position. The stereochemistry can be determined using Nuclear Overhauser Effect (NOE) experiments. By irradiating specific protons and observing which other protons show an enhancement, through-space proximities can be established. Comparing the intensity of NOE signals between the chiral center proton (H2) and protons on the pyrazole ring can help define the preferred conformation and relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₇H₁₂N₄O), the expected exact mass would be calculated and compared to the experimental value, typically within a few parts per million (ppm), confirming the molecular formula. Analysis of the fragmentation pattern in the mass spectrum can further corroborate the structure, showing characteristic losses of the amide group, the ethyl side chain, or cleavage of the pyrazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies.

N-H Stretching: The amino (-NH₂) and amide (N-H) groups would show characteristic stretches in the region of 3100-3500 cm⁻¹. The primary amine on the pyrazole and the primary amide would likely present as distinct, sharp peaks.

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1640-1680 cm⁻¹.

C=C and C=N Stretching: Vibrations from the pyrazole ring would appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretches from the butanamide chain would be observed just below 3000 cm⁻¹.

A hypothetical table of key vibrational frequencies is provided below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Amine & Amide N-H Stretch3100 - 3500IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
Amide C=O Stretch1640 - 1680IR, Raman
Pyrazole Ring C=C/C=N Stretch1400 - 1600IR, Raman
N-H Bending1550 - 1650IR

Single-Crystal X-ray Diffraction Analysis for Solid-State Structural Confirmation

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This analysis would unambiguously confirm the connectivity, the planarity of the pyrazole ring, the conformation of the butanamide side chain, and the stereochemistry at the chiral center. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing arrangement.

Computational and Theoretical Investigations of 2 3 Amino 1h Pyrazol 1 Yl Butanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. For a molecule like 2-(3-amino-1H-pyrazol-1-yl)butanamide, DFT calculations are instrumental in optimizing the molecular geometry and predicting a wide range of electronic properties. nih.govnih.gov These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. imist.ma DFT methods, such as the widely used B3LYP functional, provide a balance between computational cost and accuracy for organic molecules. nih.gov

Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. arabjchem.orgresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. nih.gov

For pyrazole (B372694) derivatives, the HOMO and LUMO are often distributed across the pyrazole ring and adjacent substituents. nih.gov In the case of this compound, the HOMO is expected to have significant contributions from the electron-rich 3-amino-pyrazole ring, while the LUMO would be distributed over the pyrazole and butanamide moieties.

While specific DFT calculations for this compound are not available in the cited literature, data from the closely related compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide provides a representative example of typical FMO energy values for this class of molecules. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies from a Related Pyrazole Derivative

ParameterEnergy (eV)Description
EHOMO-5.3130Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-0.2678Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
Energy Gap (ΔE)5.0452A measure of molecular stability and reactivity.

Data derived from DFT calculations on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide at the B3LYP/6–311G(d,p) level. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized one-center (lone pair) and two-center (bond) units, corresponding to the familiar Lewis structure picture. This analysis is crucial for quantifying intramolecular charge transfer, hyperconjugative interactions, and delocalization effects that contribute to molecular stability.

Hyperconjugation involves the interaction of electrons in a filled (donor) orbital with an adjacent empty (acceptor) orbital. In NBO analysis, the strength of these interactions is estimated by the second-order perturbation energy, E(2). For this compound, significant hyperconjugative interactions would be expected between the lone pair electrons of the amino group (NH₂) and the pyrazole ring's antibonding orbitals (π*), as well as between the pyrazole ring's π orbitals and the antibonding orbitals of the butanamide substituent. These interactions lead to electron delocalization, which stabilizes the molecule. The amino group acts as a strong hydrogen bond donor, a feature that enhances the binding capability of such compounds to biological receptors. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative atoms, specifically the nitrogen atoms of the pyrazole ring and the oxygen atom of the butanamide carbonyl group. These sites are the primary hydrogen-bond acceptors. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the amino (NH₂) and amide (NH) groups. These sites are hydrogen-bond donors. nih.gov

This charge distribution profile is fundamental for predicting non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition and binding to receptor sites. nih.gov

Table 2: Predicted Electrostatic Potential Regions

Molecular RegionExpected PotentialRole in Interactions
Carbonyl Oxygen (C=O)NegativeHydrogen Bond Acceptor
Pyrazole Ring NitrogensNegativeHydrogen Bond Acceptor, Metal Coordination
Amino Group Hydrogens (-NH₂)PositiveHydrogen Bond Donor
Amide Group Hydrogen (-NH-)PositiveHydrogen Bond Donor

Pyrazole derivatives, particularly those with substituents like amino groups, can exist as multiple tautomers due to the migration of a proton between the two nitrogen atoms of the ring. mdpi.com For 3-aminopyrazole (B16455), the core of the target molecule, two primary tautomers can exist: the 3-aminopyrazole form and the 5-aminopyrazole form.

DFT calculations are highly effective at predicting the relative energies and, therefore, the equilibrium populations of these tautomers. Studies on the parent 3(5)-aminopyrazole have shown that the 3-aminopyrazole tautomer is more stable than the 5-aminopyrazole tautomer. mdpi.com This stability is influenced by the electronic effects of the substituents; electron-donating groups like -NH₂ tend to stabilize the 3-amino tautomer. mdpi.com Therefore, it is predicted that this compound would predominantly exist with the amino group at the C3 position of the pyrazole ring.

Table 3: Calculated Relative Stability of Parent Aminopyrazole Tautomers

TautomerCalculated Energy Difference (kJ mol⁻¹)Calculated Gibbs Free Energy Difference (kJ mol⁻¹)Conclusion
3-Aminopyrazole (3AP)0.00.0More Stable Tautomer
5-Aminopyrazole (5AP)10.79.8Less Stable Tautomer

Data from DFT(B3LYP)/6-311++G(d,p) calculations on the parent 3(5)-aminopyrazole system. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as water. researchgate.net

For this compound, an MD simulation would reveal:

Conformational Landscape: The molecule has several rotatable bonds, particularly in the butanamide side chain. MD simulations can explore the accessible conformations and their relative populations, providing a more realistic picture of the molecule's structure in solution.

Solvent Interactions: By simulating the molecule in a box of water molecules, MD can detail the formation and dynamics of hydrogen bonds between the compound's donor/acceptor sites and the solvent. This is crucial for understanding solubility and the energetic cost of desolvation when binding to a receptor.

Stability of Complexes: When a molecule is docked into a receptor, MD simulations are used to assess the stability of the predicted binding pose. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time indicates whether the complex is stable or if the ligand dissociates. researchgate.netnih.gov

Molecular Docking Studies for Intermolecular Interaction Profiling with Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein). arabjchem.org Aminopyrazole scaffolds are known to be effective inhibitors of various protein kinases, making them common subjects for docking studies. nih.govnih.gov

In a docking study of this compound, the molecule would be placed into the ATP-binding site of a model kinase. The simulation would then explore various poses, scoring them based on intermolecular interactions. Key interactions for aminopyrazole-based inhibitors typically include:

Hydrogen Bonding: The 3-amino group and the pyrazole ring nitrogens are critical pharmacophoric features, often forming key hydrogen bonds with the "hinge" region of the kinase active site. nih.govnih.gov

Hydrophobic Interactions: The butanamide side chain and other nonpolar parts of the molecule would engage in hydrophobic interactions with nonpolar residues in the binding pocket.

The results of docking studies, often expressed as a binding energy score, help to rank potential inhibitors and provide a structural hypothesis for their activity, which can then be validated and refined by methods like MD simulations. arabjchem.orgnih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

The synthesis of substituted pyrazoles like this compound can proceed through various pathways, with the most common being the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netrsc.org Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to investigate the intricate details of these reaction mechanisms. eurasianjournals.comresearchgate.net Such studies allow for the mapping of the potential energy surface of a reaction, identifying the most energetically favorable pathway from reactants to products. This involves locating and characterizing the geometry and energy of stationary points, including reactants, products, reaction intermediates (IM), and transition states (TS). researchgate.net

While specific computational studies on the reaction mechanism for this compound are not extensively documented in the literature, the principles can be illustrated through analogous systems. For instance, a plausible synthetic route could involve the reaction of a substituted hydrazine with a β-ketonitrile derivative. The mechanism would likely involve initial hydrazone formation, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.

Computational investigations into pyrazole formation provide critical insights. For example, studies on multicomponent pyrazole synthesis using DFT methods (like M06/6-311G(d,p)) have been used to calculate the free energies (ΔG) of intermediates and the energy barriers of transition states. nih.gov In one such study, a key diazatitanacyclohexadiene intermediate was found to be highly stable, with a calculated ΔG of -17.4 kcal/mol relative to the starting materials, while the subsequent transition state for N-N reductive elimination presented a very high energy barrier. nih.gov This kind of analysis is crucial for understanding reaction feasibility and optimizing conditions.

For a typical Knorr-type synthesis, DFT calculations can distinguish between competing mechanistic pathways, such as an enamine cyclization versus a hemiaminal cyclization. researchgate.net The calculated potential energy surfaces often reveal that the preferred mechanism involves the formation of a hemiaminal intermediate, its subsequent cyclization in the rate-limiting step, and a final dehydration step to form the aromatic pyrrole (B145914) or pyrazole ring. researchgate.net

A hypothetical reaction coordinate for the key intramolecular cyclization step in the formation of a substituted pyrazole ring is presented below. The data illustrates how computational chemistry quantifies the energy changes throughout the reaction, pinpointing the highest energy barrier (the transition state) that determines the reaction rate.

Stationary PointDescriptionCalculated Relative Free Energy (ΔG, kcal/mol)
Reactant (Hydrazone Intermediate)Open-chain precursor prior to cyclization0.0
TS1Transition state for intramolecular cyclization+22.5
IM1 (Cyclized Intermediate)Non-aromatic 5-membered ring intermediate-5.2
TS2Transition state for dehydration/tautomerization+15.8
Product (Aromatic Pyrazole)Final aromatic pyrazole ring-18.0

Table: Hypothetical calculated relative free energies for stationary points on the reaction pathway for a pyrazole synthesis. Energies are illustrative and based on typical values found in computational studies of heterocyclic ring formation.

By identifying the rate-determining step and understanding the structure of the transition state, chemists can rationally design catalysts or modify reaction conditions to lower the activation energy, thereby improving reaction efficiency and yield.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or property-based descriptors of a molecule with one of its physicochemical properties. iupac.orgrsc.org It is a fundamental concept that a molecule's structure contains all the information necessary to determine its properties. iupac.org QSPR models translate this structural information into mathematical equations, enabling the prediction of properties for new or untested compounds, which is invaluable in chemical and pharmaceutical research. researchgate.netelsevierpure.com

For a molecule like this compound, a QSPR model would be developed by first calculating a wide range of molecular descriptors. These descriptors are numerical values derived from the chemical structure and can be categorized as: taylorfrancis.com

Topological descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe atomic connectivity and branching. Examples include Zagreb indices and Randić indices. nih.govresearchgate.net

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO/LUMO energies, partial atomic charges, and dipole moment. researchgate.net

Geometrical descriptors: These 3D descriptors relate to the size and shape of the molecule.

Constitutional descriptors: These include basic information like molecular weight, atom counts, and functional group counts.

Once calculated for a set of related molecules, these descriptors are used to build a mathematical model (e.g., using multiple linear regression or machine learning methods) that links them to an experimentally measured property. frontiersin.orgfrontiersin.org

Studies on butane (B89635) and amide derivatives have shown that topological indices can effectively predict various physicochemical properties. nih.gov For example, strong correlations have been established between these indices and properties like molar refractivity, complexity, surface tension, and density. researchgate.net

PropertyRelevant Descriptor ClassSpecific Descriptor ExamplesReported Correlation (Illustrative)
Boiling PointTopologicalWiener Index, Connectivity IndicesGood
Molar RefractivityTopological, ConstitutionalRandić Index (R), Molar VolumeStrong researchgate.net
Surface TensionTopologicalSum Connectivity IndexGood
Drug-likenessConstitutional, Quantum-ChemicalLogP, Polar Surface Area (TPSA), H-bond donors/acceptorsApplicable researchgate.net
Biological Activity3D-QSAR, Quantum-ChemicalCoMFA/CoMSIA fields, HOMO/LUMO energies, Partial ChargesHigh researchgate.netnih.gov

Table: Examples of property classes and the types of molecular descriptors commonly used to model them in QSPR studies. The applicability of these descriptor classes to this compound is based on general principles and studies on related pyrazole and amide structures. researchgate.netresearchgate.netnih.gov

For pyrazole derivatives, QSAR (a subset of QSPR focused on biological activity) studies have successfully identified key structural features that influence their function. researchgate.netnih.gov For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to determine that factors like steric bulk, electrostatic potential, and hydrogen bonding capabilities at specific positions on the pyrazole ring are critical for biological activity. nih.gov

Therefore, a comprehensive QSPR model for this compound would integrate descriptors relevant to both the butanamide side chain (e.g., topological indices) and the aminopyrazole core (e.g., quantum-chemical and 3D descriptors) to predict a wide range of its chemical and physical properties. researchgate.netnih.gov

Chemical Reactivity and Functionalization of 2 3 Amino 1h Pyrazol 1 Yl Butanamide

Reactivity of the 3-Aminopyrazole (B16455) Moiety

The 3-aminopyrazole core is a versatile building block in synthetic chemistry. masterorganicchemistry.com Its reactivity is characterized by the interplay between the pyrazole (B372694) ring nitrogens and the exocyclic amino group. The pyrazole nucleus contains a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). The amino group at the C3 position enhances the electron density of the ring, making it susceptible to electrophilic attack and also providing a nucleophilic center for various condensation and cyclization reactions. masterorganicchemistry.comorganic-chemistry.org

Reactions with Electrophilic Reagents (e.g., Acylation, Halogenation)

The electron-rich nature of the aminopyrazole ring facilitates reactions with a range of electrophiles. youtube.com The position of substitution is influenced by the reaction conditions and the nature of the electrophile.

Halogenation: Direct C-H halogenation of aminopyrazole derivatives is a common transformation. For instance, 3-aryl-1H-pyrazol-5-amines can be efficiently halogenated at the C4 position using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), at room temperature. wikipedia.org This metal-free protocol demonstrates broad substrate scope and provides good to excellent yields of 4-halogenated pyrazoles. wikipedia.org The reaction is believed to proceed via an electrophilic substitution mechanism where the NXS reagent, possibly activated by a catalytic amount of a solvent like DMSO, acts as the halogen source. wikipedia.org

ReagentHalogen IntroducedPositionTypical YieldReference
N-Bromosuccinimide (NBS)Bromine (Br)C495% wikipedia.org
N-Iodosuccinimide (NIS)Iodine (I)C480% wikipedia.org
N-Chlorosuccinimide (NCS)Chlorine (Cl)C470% wikipedia.org

Acylation: Acylation reactions, a subset of Friedel-Crafts type reactions, can also occur on the aminopyrazole ring. asiaresearchnews.com The exceptional reactivity of similar five-membered heterocycles like pyrrole (B145914), which can be acetylated by simply warming with acetic anhydride (B1165640) without a catalyst, suggests that the aminopyrazole moiety would be similarly reactive towards acylating agents. masterorganicchemistry.com The reaction typically occurs at the electron-rich C4 position or on the exocyclic amino group, depending on the reaction conditions.

Diazotization Reactions

The primary amino group at the C3 position can undergo diazotization to form a pyrazolediazonium salt. youtube.com This reaction is typically carried out by treating the aminopyrazole with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid (e.g., HCl, H₂SO₄), or with nitrosylsulphuric acid. ineosopen.orgyoutube.com Due to the potential instability of diazonium species, these reactions are crucially performed at low temperatures, often below 5°C. rsc.org

Safer and more stable diazotizing agents like tert-butyl nitrite (TBN) have also been employed, allowing the reaction to be run at higher temperatures compared to traditional methods. rsc.org The resulting diazonium salts are valuable synthetic intermediates that can be used in subsequent coupling reactions to form azo dyes or be replaced by other functional groups. ineosopen.org

Diazotizing AgentAcid MediumTemperatureProductReference
Sodium Nitrite (NaNO₂)HCl, H₂SO₄< 5°CPyrazolediazonium salt ineosopen.orgrsc.org
Nitrosylsulphuric AcidH₂SO₄, Acetic Acid0°–5°CPyrazolediazonium salt ineosopen.orgresearchgate.net
tert-Butyl Nitrite (TBN)AcidicRoom Temp to 80°CPyrazolediazonium salt rsc.org

Cycloaddition and Dipolar Cycloaddition Reactions

The pyrazole ring system can participate in cycloaddition reactions, a concerted process involving the combination of two π-electron systems to form a new ring. youtube.comgoogle.com These reactions, such as [3+2] dipolar cycloadditions, are powerful methods for constructing more complex heterocyclic frameworks. While specific examples involving 2-(3-amino-1H-pyrazol-1-yl)butanamide are not detailed in the literature, the general reactivity pattern of pyrazoles suggests their potential as dipolarophiles or as part of a diene system in reactions like the Diels-Alder reaction. youtube.comgoogle.com The presence of the amino group can influence the electronic properties and regioselectivity of the cycloaddition.

Intramolecular Cyclization Pathways

The structure of this compound, featuring both a nucleophilic amino group and the N2 of the pyrazole ring, is well-suited for intramolecular cyclization reactions to form fused bicyclic systems. youtube.comasiaresearchnews.com A prominent example of this reactivity in aminopyrazoles is the synthesis of pyrazolo[1,5-a]pyrimidines. This is often achieved by reacting the aminopyrazole with a 1,3-dielectrophilic compound, such as a β-keto ester or malonodialdehyde. The reaction proceeds via an initial condensation or Michael addition, followed by an intramolecular cyclization where the pyrazole N2 atom attacks an electrophilic center, leading to the formation of the fused pyrimidine (B1678525) ring. asiaresearchnews.com

Condensation Reactions with Aldehydes and Ketones

The exocyclic amino group of the 3-aminopyrazole moiety readily undergoes condensation reactions with carbonyl compounds like aldehydes and ketones. youtube.com These reactions can be the first step in multicomponent reactions (MCRs) to build complex heterocyclic structures. For example, 3-aminopyrazoles react in a three-component fashion with aldehydes and malononitrile, often catalyzed by a base, to yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Similarly, a rhodium-catalyzed three-component reaction between aminopyrazoles, aldehydes, and sulfoxonium ylides provides an efficient route to diverse pyrazolo[1,5-a]pyrimidines.

Reactivity at the Butanamide Side Chain

The butanamide side chain offers additional sites for chemical modification, primarily involving the amide functional group. Amides are generally among the least reactive carboxylic acid derivatives, often requiring strong reagents or activation for transformation. researchgate.net

Key reactions include:

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. researchgate.net This reaction would convert the butanamide side chain into a butanoic acid moiety, releasing ammonia (B1221849).

Reduction: The amide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which would convert the this compound into 2-(3-amino-1H-pyrazol-1-yl)butan-1-amine. masterorganicchemistry.comyoutube.com Milder, more chemoselective methods involving activation with reagents like triflic anhydride followed by reduction with silanes or sodium borohydride (B1222165) have also been developed. youtube.com

Alkylation: While the N-H bonds of the primary amide are not strongly acidic, they can be deprotonated by a very strong base. The resulting anion could theoretically be alkylated, although this is not a common reaction. More relevant is the potential for reactions at the α-carbon, though this is less facile than for esters or ketones.

The reactivity of this side chain is generally independent of the pyrazole core, allowing for selective functionalization if appropriate protecting groups and reaction conditions are chosen.

Reactions Involving the Amide Nitrogen Atom

The primary amide group in this compound is a versatile functional handle for various chemical modifications. Although the amide nitrogen is generally less nucleophilic than the primary amino group on the pyrazole ring, it can undergo specific reactions under appropriate conditions.

One of the fundamental reactions of the amide nitrogen is hydrolysis , which can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, and ammonia. This transformation is crucial for converting the amide into a different functional group.

N-Alkylation of the primary amide is another potential modification, though it can be challenging due to the lower reactivity of the amide nitrogen and the potential for competing reactions at other nucleophilic sites, such as the 3-amino group or the pyrazole nitrogens. However, under specific conditions, such as using strong bases to deprotonate the amide followed by treatment with an alkyl halide, selective N-alkylation can be achieved.

Furthermore, the amide group can be dehydrated to the corresponding nitrile, 2-(3-amino-1H-pyrazol-1-yl)butanenitrile, using standard dehydrating agents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA). This reaction provides a pathway to a different class of compounds with altered electronic and steric properties.

Reaction Type Reagents and Conditions Product
HydrolysisH₃O⁺ or OH⁻, heat2-(3-amino-1H-pyrazol-1-yl)butanoic acid
N-Alkylation1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)N-alkyl-2-(3-amino-1H-pyrazol-1-yl)butanamide
DehydrationP₂O₅ or TFAA, heat2-(3-amino-1H-pyrazol-1-yl)butanenitrile

Transformations at the Alpha-Carbon of the Butanamide

The alpha-carbon of the butanamide moiety, being adjacent to the carbonyl group, possesses acidic protons that can be abstracted by a suitable base to form an enolate. masterorganicchemistry.comlibretexts.org This enolate intermediate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alpha-alkylation can be accomplished by treating this compound with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by the addition of an alkyl halide. fiveable.menih.gov This reaction introduces an alkyl substituent at the alpha-position, further diversifying the scaffold. The use of a strong base is crucial to ensure complete enolate formation and minimize self-condensation reactions. libretexts.org

Alpha-halogenation of the butanamide can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org Acid-catalyzed halogenation proceeds through an enol intermediate and typically results in mono-halogenation. libretexts.orgyoutube.com In contrast, base-promoted halogenation occurs via an enolate and can lead to polyhalogenation due to the increased acidity of the remaining alpha-protons after the first substitution. libretexts.orgyoutube.com This method provides a handle for subsequent nucleophilic substitution or elimination reactions.

Transformation Reagents and Conditions Intermediate/Product Reference
α-Alkylation1. LDA, THF, -78 °C 2. R-Xα-Alkyl-2-(3-amino-1H-pyrazol-1-yl)butanamide fiveable.menih.gov
α-Halogenation (Acidic)X₂, H⁺ (e.g., CH₃COOH)α-Halo-2-(3-amino-1H-pyrazol-1-yl)butanamide libretexts.org
α-Halogenation (Basic)X₂, OH⁻α,α-Dihalo-2-(3-amino-1H-pyrazol-1-yl)butanamide libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the pyrazole core of this compound. To utilize these methods, the pyrazole ring is typically first functionalized with a halide (e.g., bromo or chloro) or a triflate group.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. Halogenated aminopyrazoles can be coupled with a variety of aryl, heteroaryl, and styryl boronic acids or esters in the presence of a palladium catalyst and a base. researchgate.netnih.gov Research has shown that chloro and bromo derivatives of aminopyrazoles are often superior to iodo derivatives, as they have a reduced tendency for dehalogenation side reactions. nih.govscispace.com

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of haloaminopyrazoles with a wide range of primary and secondary amines, providing access to N-aryl and N-alkyl aminopyrazole derivatives. nih.govresearchgate.netorganic-chemistry.org The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov Copper-catalyzed C-N coupling reactions have also been shown to be effective for the amination of halopyrazoles, particularly with alkylamines bearing β-hydrogens. nih.gov

Reaction Catalyst/Ligand Coupling Partners Product Type Reference
Suzuki-Miyaura CouplingPd(OAc)₂ / XPhosArylboronic acidC-Aryl aminopyrazole researchgate.netnih.gov
Buchwald-Hartwig AminationPd₂(dba)₃ / tBuDavePhosPrimary/Secondary AmineN-Aryl/N-Alkyl aminopyrazole nih.govresearchgate.net
Copper-Catalyzed AminationCuI / L-prolineAlkylamineN-Alkyl aminopyrazole nih.gov

Regioselective Chemical Transformations of the Pyrazole-Butanamide Scaffold

The presence of multiple reactive sites on the this compound scaffold necessitates careful control of reaction conditions to achieve regioselectivity.

The 3-amino group is generally the most nucleophilic site and will readily react with electrophiles. For instance, acylation or sulfonylation will preferentially occur at the 3-amino position under standard conditions. nih.gov

The pyrazole ring itself offers several positions for functionalization. Direct C-H activation/arylation at the C5 position of the pyrazole ring can be achieved using palladium catalysis with appropriate directing groups. nih.govrsc.org This allows for the introduction of aryl substituents without the need for pre-functionalization of the pyrazole ring. Laccase-mediated oxidative coupling with catechols has also been shown to achieve chemoselective C4-arylation of 5-aminopyrazoles. nih.gov

The two nitrogen atoms of the pyrazole ring also exhibit differential reactivity. While the N1 position is already substituted with the butanamide moiety, the N2-H can be deprotonated and subsequently alkylated or arylated. However, in the case of 3-aminopyrazoles, reactions with electrophiles can sometimes lead to the formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, through a condensation-cyclization sequence. nih.gov The regioselectivity of N-alkylation of pyrazoles can be influenced by steric factors and the choice of base and solvent. mdpi.comsemanticscholar.orgresearchgate.net For instance, the use of a bulky protecting group on one of the nitrogen atoms can direct alkylation to the other nitrogen.

Reaction Type Position Reagents and Conditions Product Type Reference
Acylation3-AminoAcyl chloride, base3-Acylamino-pyrazole derivative nih.gov
C-H ArylationC5-PyrazolePd(OAc)₂, ligand, Ar-X5-Aryl-3-aminopyrazole derivative nih.govrsc.org
C4-ArylationC4-PyrazoleLaccase, catechol4-Aryl-5-aminopyrazole derivative nih.gov
N-AlkylationN2-PyrazoleBase, R-X1,2-Disubstituted pyrazole derivative mdpi.comsemanticscholar.org
Cyclocondensation3-Amino & N2β-Diketone, acid catalystPyrazolo[1,5-a]pyrimidine nih.gov

Analytical Methodologies for Purity and Quantitative Analysis in Research Settings

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and quantifying the amount of 2-(3-amino-1H-pyrazol-1-yl)butanamide in a sample. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for this purpose, leveraging the compound's polarity.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The aminopyrazole and butanamide moieties of the target compound impart a degree of polarity, leading to characteristic retention times. By injecting a standard of known concentration, a calibration curve can be generated, allowing for the precise quantification of the compound in unknown samples. rjptonline.org The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

A developed RP-HPLC method would be validated for its robustness and reproducibility, ensuring that parameters like peak area and retention time have a low relative standard deviation (RSD), typically under 2%. rjptonline.org The sensitivity of the method is established by determining the Limit of Detection (LoD) and Limit of Quantification (LoQ), which define the lowest concentration of the compound that can be reliably detected and quantified, respectively. rjptonline.org

Table 1: Illustrative RP-HPLC Parameters for Analysis of Pyrazole (B372694) Derivatives

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Byproducts

While this compound itself may have low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for identifying and quantifying volatile intermediates and byproducts that may arise during its synthesis. The synthesis of pyrazole rings can involve various reagents and can produce volatile side products. mdpi.com

Samples for GC-MS analysis often require a sample preparation step, such as liquid-liquid extraction, to transfer volatile analytes from a reaction mixture into a solvent suitable for injection into the GC. mdpi.com The GC column separates the volatile compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and fragments them into a unique mass spectrum, acting as a molecular fingerprint. This allows for the unambiguous identification of byproducts, even at trace levels. mdpi.com The use of an internal standard can aid in the accurate quantification of these volatile impurities. mdpi.com

Table 2: Potential Volatile Intermediates/Byproducts in Pyrazole Synthesis

Compound Type Potential Origin Analytical Utility
Unreacted Amines Starting materials for pyrazole formation Monitor reaction completion
Simple Pyrazoles Side reactions or incomplete substitution Assess reaction specificity
Solvent Residues Reaction or purification steps Quantify residual solvents

| Acrylonitrile derivatives | Potential precursors to the butanamide side chain | Trace reaction pathway |

Chiral Chromatography for Enantiomeric Purity Determination of the Butanamide Moiety

The butanamide portion of this compound contains a chiral center at the second carbon atom. Consequently, the compound can exist as two enantiomers. As the biological activity of enantiomers can differ significantly, determining the enantiomeric purity is critical. nih.gov Chiral chromatography, particularly chiral HPLC, is the definitive method for this analysis. uff.brresearchgate.net

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving enantiomers of compounds containing pyrazole and other chiral moieties. nih.gov The choice of mobile phase, whether normal phase (e.g., hexane/ethanol) or polar organic mode, can dramatically influence the separation efficiency and analysis time. nih.gov

For the butanamide moiety, a method similar to that used for resolving 2-aminobutanamide (B112745) enantiomers could be adapted. researchgate.net This would involve a specialized chiral column, such as a CROWNPAK CR(+), and an acidic mobile phase to facilitate the separation. researchgate.net The method's validation would establish the limit of detection for the unwanted enantiomer, ensuring that even small chiral impurities can be quantified. researchgate.net The ability to reverse the elution order of the enantiomers, perhaps by using a CSP with the opposite chirality, is advantageous for accurately quantifying a minor enantiomeric impurity in the presence of the major one. researchgate.net

Table 3: Example Chiral HPLC Conditions for Butanamide Moiety Analysis

Parameter Condition Rationale
Column Polysaccharide-based CSP (e.g., Lux Cellulose-2) or Crown Ether CSP (e.g., CROWNPAK CR(+)) Proven efficacy in separating chiral amines and related structures. nih.govresearchgate.net
Mobile Phase Isocratic mixture of Hexane/Ethanol (B145695) or aqueous acid (e.g., 0.05% Perchloric acid) Optimized for differential interaction with the CSP. nih.govresearchgate.net
Flow Rate 0.3 - 1.0 mL/min Adjusted for optimal resolution and peak shape. researchgate.net
Detection UV at 200-220 nm Wavelength suitable for detecting the butanamide and pyrazole chromophores. researchgate.net

| Column Temperature | 15 - 25 °C | Temperature can influence enantioselectivity. researchgate.net |

Elemental Analysis (CHNS) for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), it provides experimental evidence for the compound's elemental composition.

For this compound (C₇H₁₂N₄O), the theoretical percentages of C, H, and N can be calculated based on its molecular formula. A small, pure sample of the synthesized compound is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by detectors. The experimental results are then compared to the calculated theoretical values. A close agreement (typically within ±0.4%) between the found and calculated values provides strong support for the assigned chemical structure and indicates a high degree of purity. researchgate.netnih.gov

Table 4: Elemental Analysis Data for this compound (C₇H₁₂N₄O)

Element Theoretical % Found % (Illustrative)
Carbon (C) 50.00 49.95
Hydrogen (H) 7.19 7.23
Nitrogen (N) 33.31 33.27
Oxygen (O) 9.51 N/A*

*Oxygen is typically determined by difference and not directly measured in standard CHN analysis.

Emerging Research Perspectives and Future Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, driven by their prevalence in pharmaceuticals and agrochemicals. mdpi.comglobalresearchonline.netnih.gov Traditional methods for creating the 3-aminopyrazole (B16455) core often involve the condensation of a 1,3-dielectrophilic compound, where one electrophilic group is a nitrile, with hydrazine (B178648) or its derivatives. chim.itchemicalbook.com One of the most common approaches utilizes the reaction of β-ketonitriles with hydrazines. nih.gov

Future research will likely focus on developing more efficient, sustainable, and regioselective synthetic pathways to 2-(3-amino-1H-pyrazol-1-yl)butanamide. Key areas of exploration include:

Multi-component Reactions: Inspired by recent successes in synthesizing multi-substituted aminopyrazoles through one-pot, three-component reactions, researchers could devise a strategy that combines a suitable hydrazine, a 1,3-dicarbonyl compound equivalent, and an amine source for the butanamide fragment in a single, efficient step. tandfonline.com This approach minimizes waste and reduces reaction times.

Microwave and Ultrasound-Assisted Synthesis: The application of non-conventional energy sources like microwave irradiation and ultrasound is gaining traction for the synthesis of heterocyclic compounds, including pyrazoles. mdpi.comrsc.org These techniques can dramatically reduce reaction times, improve yields, and sometimes alter reaction selectivity compared to conventional heating. chim.it Investigating these methods for the synthesis of this compound could lead to greener and more cost-effective production.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would enable better control over reaction parameters, potentially leading to higher purity and yields.

Catalytic Methods: The use of novel catalysts, such as metal nanoparticles or organocatalysts, could facilitate new bond formations or improve the efficiency of existing cyclization and amidation steps. mdpi.comacs.org For instance, copper-catalyzed N-N bond formation has emerged as a strategy for pyrazole synthesis. acs.org

Synthetic StrategyPotential AdvantagesRelevant Precursors/Reagents
Three-Component Reaction One-pot synthesis, high atom economy, reduced waste.Hydrazine hydrate (B1144303), isothiocyanates, 1,3-dicarbonyl compounds. tandfonline.com
Microwave-Assisted Condensation Reduced reaction times, improved yields, potential for solvent-free conditions.β-ketonitriles, hydrazines. chim.itnih.gov
Condensation of α,β-unsaturated nitriles Access to diverse substitution patterns.Acrylonitriles with a leaving group, substituted hydrazines. chim.it

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Reactivity and Properties

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for predicting molecular behavior, thereby accelerating research and development. rjptonline.orgnih.gov For a molecule like this compound, machine learning (ML) models offer a promising avenue to forecast its chemical reactivity and physicochemical properties without the need for extensive, time-consuming, and resource-intensive laboratory experiments.

Future research in this area would involve:

Reactivity Prediction: ML models can be trained on large datasets of known chemical reactions to predict the likely outcomes of new reactions. nih.govresearchgate.net This could be used to identify the most promising synthetic routes for this compound or to predict its stability under various conditions. nih.gov Overcoming the limitations of sparse and noisy data from chemical literature is a key challenge being addressed in this field. mit.edu

Property Prediction: AI can predict a wide range of properties, including solubility, lipophilicity, and potential binding affinity to biological targets. By analyzing the structural features of the compound, ML algorithms can provide valuable insights that guide its potential applications. This data-driven approach can significantly streamline the discovery process. researchgate.net

De Novo Design: Generative AI models can design novel molecules with desired properties. By learning from the vast chemical space, these models could propose modifications to the this compound structure to enhance specific characteristics, leading to the design of new functional materials or therapeutic agents.

Exploration of Supramolecular Assembly and Advanced Material Science Applications (focusing on chemical interactions and structure)

The structure of this compound, featuring hydrogen bond donors (amine and amide N-H) and acceptors (pyrazole nitrogens and amide carbonyl), makes it an excellent candidate for forming ordered supramolecular structures. mdpi.comrsc.org The pyrazole ring itself is a key motif in the construction of supramolecular entities. researchgate.net

Future research will delve into how these molecules interact to form larger assemblies and the potential applications of the resulting materials:

Hydrogen Bonding Networks: The primary amino group on the pyrazole ring is a potent hydrogen bond donor-acceptor-donor system, which can facilitate the formation of "zipper-like" structures, enhancing intermolecular binding. tandfonline.com The butanamide side chain provides additional sites for hydrogen bonding. Detailed crystallographic studies will be essential to understand the intricate 3D networks formed through these interactions.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring are excellent ligands for metal ions. mdpi.comnih.gov Research into the coordination of this compound with various metals could lead to the development of novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, magnetic, or optical properties.

Interaction TypeStructural FeaturePotential Outcome
Hydrogen Bonding -NH2, -NH-, C=O groupsFormation of 2D sheets or 3D networks. researchgate.net
π-π Stacking Aromatic pyrazole ringStabilization of layered assemblies. mdpi.com
Metal Coordination Pyrazole nitrogen atomsFormation of Metal-Organic Frameworks (MOFs). mdpi.comnih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and ensuring product quality. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are invaluable for this purpose.

For the synthesis of this compound, future studies would benefit from:

In Situ NMR and IR Spectroscopy: Techniques like Process Analytical Technology (PAT) using in-situ NMR or FT-IR spectroscopy can track the concentration of reactants, intermediates, and products in real-time. This provides detailed kinetic data and can help identify transient intermediates that are crucial for elucidating the reaction mechanism.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous or complex media and can provide complementary information to IR spectroscopy about the vibrational modes of the molecule as it is formed.

Advanced Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates, even at very low concentrations, providing direct evidence for proposed mechanistic pathways.

Computational Modeling: In conjunction with spectroscopic data, Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and simulate spectroscopic signatures, providing a powerful tool for mechanistic investigation. researchgate.net Recent work has demonstrated the utility of 19F NMR for in-situ monitoring of pyrazole synthesis, a principle that can be adapted using 1H, 13C, or 15N NMR for non-fluorinated analogs. youtube.com

By embracing these emerging research perspectives, the scientific community can systematically explore the chemical space around this compound, paving the way for its application in novel materials, catalysis, and beyond.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-amino-1H-pyrazol-1-yl)butanamide?

A multi-step synthesis is typically employed:

  • Step 1 : Prepare the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds, as demonstrated in analogous pyrazole syntheses .
  • Step 2 : Introduce the butanamide moiety through nucleophilic substitution or coupling reactions. For example, amidation using activated esters (e.g., NHS esters) or carbodiimide-mediated coupling.
  • Step 3 : Protect the 3-amino group during synthesis (e.g., with Boc or Fmoc groups) to prevent side reactions, followed by deprotection under mild acidic or basic conditions . Purity should be verified via HPLC (>95%) and mass spectrometry.

Q. How can NMR spectroscopy be optimized to characterize this compound?

  • Use deuterated DMSO or CDCl₃ to resolve exchangeable protons (e.g., NH groups).
  • Assign signals via 2D experiments (¹H-¹³C HSQC, HMBC) to confirm connectivity. For example, the pyrazole C-H protons typically resonate at δ 7.5–8.5 ppm, while the butanamide NH₂ appears as a broad singlet near δ 6.5–7.0 ppm .
  • Compare with spectral data of structurally related pyrazole derivatives (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) to validate assignments .

Q. What stability considerations are critical for handling this compound?

  • Conduct accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Protect from light and moisture, as the pyrazole ring and amide group may hydrolyze under acidic/basic conditions.
  • Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation of the amino group .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

  • Perform single-crystal X-ray diffraction (SC-XRD) using SHELX software for unambiguous structural determination. SHELXL refinement can resolve ambiguities in bond lengths/angles, particularly for the pyrazole-amide torsion angle .
  • Cross-validate with solid-state NMR or DFT-optimized structures if crystallinity is poor. For example, compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) to identify discrepancies .

Q. What computational approaches are suitable for studying its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to tubulin (PDB: 1SA0), as structural analogs like N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide are known tubulin inhibitors .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Focus on hydrogen bonds between the amide group and tubulin’s Asp226 residue .
  • Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff).

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Modify the pyrazole substituents (e.g., replace the 3-amino group with nitro or methyl) and the butanamide chain length.
  • Bioassays : Test analogs in tubulin polymerization assays (IC₅₀) and cytotoxicity screens (e.g., MTT assay on HeLa cells). Correlate activity with LogP (lipophilicity) and polar surface area .
  • Use QSAR models (e.g., CoMFA) to predict activity cliffs and guide synthetic priorities .

Methodological Notes

  • Avoid commercial sources : Synthesize in-house or procure from academic collaborators to ensure reproducibility.
  • Data validation : Cross-check spectral data with public databases (PubChem, CSD) and report deviations .
  • Ethical compliance : For biological testing, follow institutional biosafety protocols (e.g., BSL-2 for cell-based assays).

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